RuPhos

Vue d'ensemble

Description

Méthodes De Préparation

RuPhos can be synthesized on a multigram scale using a modified procedure involving the deprotonation of 2-aminobiphenyl and subsequent reaction with 2-dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl . The synthetic route typically involves the following steps:

Deprotonation: The 2-aminobiphenyl is deprotonated using a strong base.

Reaction with Phosphine: The deprotonated intermediate is then reacted with 2-dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl under controlled conditions to form this compound.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Chemical Reactions Involving RuPhos

This compound has been shown to facilitate several key reactions in organic chemistry:

-

Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides. This compound enhances the reaction rate and yield, especially with sterically hindered substrates.

-

Buchwald-Hartwig Amination : In this reaction, this compound aids in the coupling of amines with aryl halides to form anilines. The ligand's steric properties allow for efficient reactions even with bulky amines.

-

Heck Reaction : this compound is also effective in the Heck reaction, which couples alkenes with aryl halides to form substituted alkenes.

Mechanistic Insights

The catalytic cycle for reactions involving this compound typically includes three main steps:

-

Oxidative Addition : The palladium complex reacts with an aryl halide to form a Pd(II) intermediate.

-

Transmetalation : In Suzuki-Miyaura reactions, this step involves transferring an aryl group from a boronic acid to the palladium center.

-

Reductive Elimination : The final step where the product is formed and the palladium catalyst is regenerated.

The rate-limiting step varies depending on the ligand used and the substrate's sterics and electronics. For instance, studies have shown that for this compound, reductive elimination is often the rate-limiting step when using sterically hindered substrates .

Comparative Performance of this compound

This compound has been compared with other ligands such as BrettPhos in various catalytic systems. Key findings include:

-

Steric Effects : The bulky nature of this compound allows it to accommodate larger substrates effectively compared to BrettPhos, which is more suited for less hindered substrates .

-

Catalytic Activity : In a study comparing Pd-RuPhos and Pd-BrettPhos systems, it was found that while BrettPhos exhibited lower energy barriers for oxidative addition, this compound showed lower barriers for reductive elimination when reacting with bulky amines .

Table of Reaction Conditions and Yields

| Reaction Type | Substrate Type | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides | K3PO4 | Toluene/H2O | 94 |

| Buchwald-Hartwig | Sterically Hindered Amines | Na2CO3 | 1,4-Dioxane/H2O | 96 |

| Heck Reaction | Alkenes | Cs2CO3 | DME/H2O | 82 |

This table summarizes various reactions catalyzed by this compound, demonstrating its versatility across different types of substrates and conditions.

Structural Characteristics of this compound

The crystal structure of this compound reveals significant details about its bonding and steric properties. It crystallizes in a triclinic cell containing two independent molecules without any lattice solvent . The bond metrics indicate that its unique structure contributes to its high catalytic efficiency by influencing how it interacts with palladium centers during catalysis.

Bond Metrics

Applications De Recherche Scientifique

Buchwald–Hartwig Amination

The Buchwald–Hartwig reaction is a widely used method for forming carbon-nitrogen bonds. RuPhos has been shown to improve the efficiency of this reaction by:

- Lowering Catalyst Loadings : Studies indicate that this compound allows for lower palladium loadings while achieving complete conversion of substrates, making it cost-effective for large-scale applications .

- Enhancing Selectivity : The ligand's steric and electronic properties contribute to higher selectivity and yield in complex amination reactions .

Case Study: Pharmaceutical Synthesis

In a recent study involving the synthesis of a CDK4/6 inhibitor (abemaciclib), this compound was utilized to optimize the Buchwald–Hartwig coupling step, achieving high yields with minimal side products .

Suzuki–Miyaura Coupling

This compound also plays a critical role in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

- Efficiency : The ligand's ability to stabilize palladium complexes leads to improved reaction rates and yields .

- Versatility : this compound has been successfully applied to various substrates, including aryl halides and boronic acids, demonstrating its broad applicability in organic synthesis .

Case Study: Drug Discovery

The use of this compound in synthesizing novel compounds for drug discovery has been highlighted. Notably, it facilitated the development of several clinical candidates by enabling rapid exploration of structure-activity relationships (SAR) through efficient coupling reactions .

Data Tables

Mécanisme D'action

The mechanism of action of RuPhos involves its role as a ligand in palladium-catalyzed cross-coupling reactions. The ligand stabilizes the palladium center and facilitates the formation of the active catalytic species. The catalytic cycle typically involves the following steps :

Oxidative Addition: The palladium(0) species undergoes oxidative addition with an aryl halide to form a palladium(II) complex.

Transmetalation: The organozinc reagent or other nucleophile transfers its organic group to the palladium center.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the cross-coupled product and regenerate the palladium(0) species.

Comparaison Avec Des Composés Similaires

RuPhos is compared with other similar phosphine ligands such as XPhos and BrettPhos. Some key differences include:

BrettPhos: This ligand is effective in palladium-catalyzed amination reactions, particularly with primary amines.

This compound is unique due to its high steric bulk and electron-donating properties, which make it particularly effective in reactions involving sterically hindered substrates .

Activité Biologique

RuPhos, a phosphine ligand, is recognized for its significant role in catalysis, particularly in palladium-catalyzed reactions such as cross-coupling. This article focuses on the biological activity of this compound, examining its structural characteristics, catalytic properties, and relevant case studies highlighting its applications in medicinal chemistry.

Structural Characteristics

This compound crystallizes in a triclinic cell and features two independent molecules without any lattice solvent. The compound's molecular formula is , and it exhibits specific bond metrics that are crucial for its interactions with metal centers in catalytic processes. Notably, the geometry of this compound allows for effective coordination with palladium, influencing the ligand's steric properties and catalytic efficiency .

Crystal Structure Details

| Property | Value |

|---|---|

| Molecular Formula | |

| Crystal System | Triclinic |

| Bond Lengths | Various (e.g., ) |

| Coordination Mode | Bidentate |

The small steric hindrance of this compound compared to other ligands like BrettPhos enhances its catalytic activity for hindered secondary amines while maintaining effectiveness in various cross-coupling reactions .

Catalytic Activity

This compound is particularly effective in several key reactions:

- Negishi Cross-Coupling : Demonstrates high efficiency with sterically hindered aryl halides.

- Suzuki–Miyaura Cross-Coupling : Effective with tosylated olefins.

- Buchwald–Hartwig Amination : Shows high catalytic activity for sterically hindered amines .

Case Studies

- Aryl Halide Cross-Coupling : A study demonstrated that using this compound in Negishi cross-couplings significantly improved yields when dealing with sterically hindered substrates. The results indicated that the ligand's structure allowed for better substrate orientation and reactivity.

- Amination Reactions : In Buchwald–Hartwig amination studies, this compound was shown to facilitate reactions involving secondary amines more efficiently than traditional ligands, leading to higher product yields and reduced reaction times .

Biological Activity Insights

Recent research has explored the biological implications of compounds synthesized using this compound as a ligand. For instance, studies have indicated that certain arylated compounds produced via this compound-catalyzed reactions exhibit promising biological activities, including anti-cancer properties. These findings were supported by molecular docking studies that rationalized the observed biological effects based on ligand-receptor interactions .

Summary of Biological Activity Findings

Propriétés

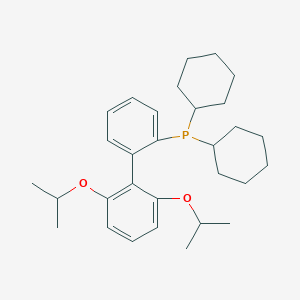

IUPAC Name |

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFYYFVVIIWKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584700 | |

| Record name | {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787618-22-8 | |

| Record name | [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787618-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyclohexylphosphino)-2',6'-isopropoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0787618228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-2',6'-ISOPROPOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3474RY19E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of RuPhos?

A1: this compound has the molecular formula C30H43O2P and a molecular weight of 466.63 g/mol [].

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques including IR, MS, 1H NMR, 13C NMR, and 31P NMR [].

Q3: What is the structure of this compound?

A3: this compound consists of a biphenyl backbone with a dicyclohexylphosphine group at the 2-position and two isopropoxy groups at the 2′ and 6′ positions []. This specific arrangement contributes to its steric bulk and electronic properties.

Q4: What is the stability of this compound under different conditions?

A4: this compound is air-stable, making it easy to handle without requiring specialized equipment like gloveboxes []. It exhibits good solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.

Q5: How does the presence of water affect this compound and its activity?

A5: While this compound itself is not soluble in water, some reactions utilizing this compound-Pd catalysts can be performed in mixtures of organic solvents and water, demonstrating a degree of tolerance to aqueous conditions [, , ].

Q6: What types of reactions is this compound commonly used in?

A6: this compound is widely used as a ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi coupling, and Sonogashira reactions [, , , , , ].

Q7: Why is this compound often preferred over other phosphine ligands in certain reactions?

A7: The bulky and electron-rich nature of this compound often leads to improved catalytic activity, enabling reactions to proceed with lower catalyst loadings, shorter reaction times, and greater functional group tolerance compared to less bulky phosphine ligands [, , , ].

Q8: Can you explain the role of this compound in the catalytic cycle of these reactions?

A8: this compound coordinates to the palladium center, forming a complex that facilitates different steps of the catalytic cycle. For instance, in a Suzuki-Miyaura reaction, this compound assists in oxidative addition of the aryl halide to the palladium center, transmetalation of the organoboron reagent, and reductive elimination of the coupled product [, ].

Q9: Does this compound influence the stereochemical outcome of reactions?

A9: Yes, the steric bulk of this compound can lead to high diastereoselectivity in certain reactions, such as the Negishi cross-coupling of functionalized cyclohexylzinc reagents with aryl halides [].

Q10: What are some examples of biologically relevant molecules synthesized using this compound in palladium catalysis?

A10: this compound has been utilized in the synthesis of various bioactive molecules and their derivatives, including those containing indole, erythrinane, and β-lactam scaffolds, highlighting its utility in medicinal chemistry [, , , ].

Q11: Have there been computational studies on this compound-containing catalytic systems?

A11: Yes, computational studies using density functional theory (DFT) have been performed to understand the mechanistic aspects of this compound-Pd catalyzed reactions. For example, DFT calculations have provided insights into the ligand effects of this compound on the rate-limiting steps of the Buchwald-Hartwig amination reaction [].

Q12: Can computational methods predict the performance of this compound in different reactions?

A12: Computational studies can be valuable in predicting reactivity and selectivity trends in cross-coupling reactions involving this compound-based catalysts. They can provide information on activation energies, transition state structures, and other relevant parameters that influence reaction outcomes.

Q13: How do structural modifications of this compound affect its catalytic activity?

A13: Modifications to the biphenyl backbone or the substituents on the phosphorus atom can significantly influence the steric and electronic properties of this compound, impacting its catalytic activity and selectivity. For example, replacing the isopropoxy groups with methoxy groups, as in SPhos, can impact the stability of the palladium amido complex and affect the rate of reductive elimination in Buchwald-Hartwig aminations [].

Q14: Are there any known this compound derivatives with improved catalytic properties?

A14: Yes, researchers have developed this compound derivatives with modified steric and electronic properties to improve catalytic activity in specific reactions. For instance, a hybrid ligand combining features of BrettPhos and this compound has shown altered reactivity in C-N coupling reactions [].

Q15: Are there specific formulation strategies for this compound?

A15: As a reagent used in catalytic amounts, this compound does not typically require specialized formulation strategies. Its air stability and good solubility in organic solvents simplify its handling and storage.

Q16: What are the SHE regulations concerning this compound?

A16: While specific regulations might vary, general safety guidelines for handling chemicals should be followed when working with this compound. This includes wearing appropriate personal protective equipment and ensuring proper ventilation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.